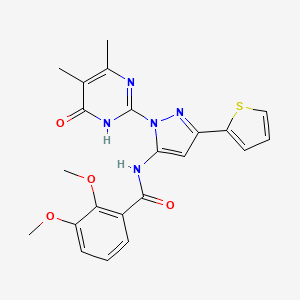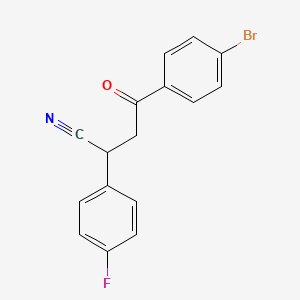
4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile (4-BPF-4-OBN) is a chemical compound that has been studied for its potential applications in various scientific research fields. This compound has been found to have a wide range of properties, including a high boiling point and a low melting point. In addition, it is a highly polar compound with a strong dipole moment and is also highly soluble in water. It is also known to have a low level of toxicity and is relatively stable in the environment.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile involves the reaction of 4-bromobenzaldehyde with 4-fluorophenylacetonitrile in the presence of a base to form 4-(4-bromophenyl)-2-(4-fluorophenyl)but-3-enenitrile, which is then oxidized to form the final product.
Starting Materials
4-bromobenzaldehyde, 4-fluorophenylacetonitrile, Base (e.g. sodium hydroxide), Oxidizing agent (e.g. potassium permanganate)
Reaction
Step 1: Mix 4-bromobenzaldehyde and 4-fluorophenylacetonitrile in a solvent such as ethanol or methanol., Step 2: Add a base such as sodium hydroxide to the mixture and stir at room temperature for several hours., Step 3: Filter the resulting solid and wash with water to obtain 4-(4-bromophenyl)-2-(4-fluorophenyl)but-3-enenitrile., Step 4: Oxidize 4-(4-bromophenyl)-2-(4-fluorophenyl)but-3-enenitrile using an oxidizing agent such as potassium permanganate in a solvent such as acetone or water., Step 5: Purify the final product by recrystallization or column chromatography.
Mechanism Of Action
The mechanism of action of 4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile is not fully understood. However, it is believed that the compound acts as a Lewis acid and can form a complex with a Lewis base, such as a carboxylic acid. This complex can then react with other molecules to form a variety of products.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile are not well understood. However, it is believed that the compound can act as a weak inhibitor of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs. In addition, the compound has been shown to have an inhibitory effect on the growth of certain bacteria and fungi.
Advantages And Limitations For Lab Experiments
The advantages of using 4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile in laboratory experiments include its low toxicity, high solubility in water, and its ability to form complexes with Lewis bases. The major limitation of using this compound in laboratory experiments is its low boiling point and low melting point, which can make it difficult to work with at high temperatures.
Future Directions
There are a number of potential future directions for research into 4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile. These include further investigation into its mechanism of action, its potential applications in materials science and nanotechnology, and its potential use as an inhibitor of enzymes involved in drug metabolism. In addition, the compound could be studied for its potential use as a drug delivery system, as well as its potential applications in the synthesis of organic light-emitting diodes. Finally, further research into the compound’s toxicity and environmental stability could be conducted to determine its potential safety for use in laboratory experiments.
Scientific Research Applications
4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile has been studied for its potential applications in various scientific research fields. It has been used in the synthesis of a number of different compounds, including pharmaceuticals and agrochemicals. In addition, it has been used in the synthesis of materials for use in nanotechnology, as well as for the synthesis of polymers. It has also been used in the synthesis of organic light-emitting diodes (OLEDs), which have potential applications in displays and lighting.
properties
IUPAC Name |
4-(4-bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFNO/c17-14-5-1-12(2-6-14)16(20)9-13(10-19)11-3-7-15(18)8-4-11/h1-8,13H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKWTELAOCTYRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)C2=CC=C(C=C2)Br)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-4-isobutyl-5-oxo-1-[(2-oxo-2-phenylethyl)thio]-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2879724.png)
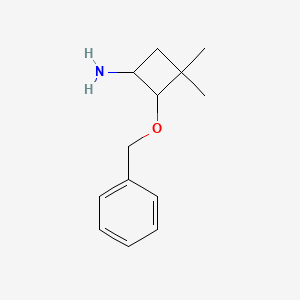
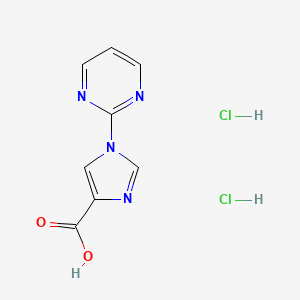

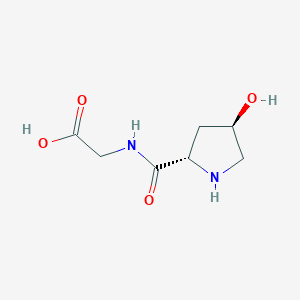

![3,3-Dimethyl-1-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)-2-azetanone](/img/structure/B2879736.png)
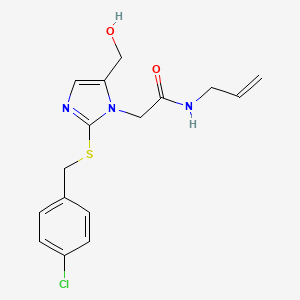
![N-(3-acetamidophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2879739.png)
![1-[3,5-Dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B2879741.png)
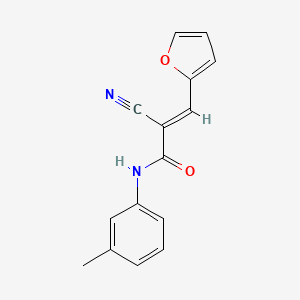
![((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2879745.png)
